8-(2,4-dimethoxyphenyl)-4-hydroxy-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purin-2(6H)-one
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Overview
Description
8-(2,4-Dimethoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core fused with an imidazolidine ring and substituted with a 2,4-dimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,4-Dimethoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization.
Introduction of the Imidazolidine Ring: The imidazolidine ring is introduced via a cyclization reaction involving a suitable diamine and a carbonyl compound.
Substitution with 2,4-Dimethoxyphenyl Group: The final step involves the substitution of the purine core with the 2,4-dimethoxyphenyl group through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-(2,4-Dimethoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic ring and the purine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
8-(2,4-Dimethoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-(2,4-Dimethoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets and pathways. It is known to act as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and inhibit phosphodiesterases (PDEs) 4B/7A . These interactions result in the modulation of pain and inflammation pathways, leading to its analgesic and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 8-[(E)-2-(3,4-Dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methyl-purine-2,6-dione
- 4-(8-Butoxy-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-(5-tert-butyl-2-hydroxyphenyl)butanamide
Uniqueness
8-(2,4-Dimethoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is unique due to its specific substitution pattern and the presence of both the imidazolidine ring and the purine core
Properties
Molecular Formula |
C16H17N5O4 |
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Molecular Weight |
343.34 g/mol |
IUPAC Name |
6-(2,4-dimethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C16H17N5O4/c1-19-13-12(14(22)18-16(19)23)21-7-6-20(15(21)17-13)10-5-4-9(24-2)8-11(10)25-3/h4-5,8H,6-7H2,1-3H3,(H,18,22,23) |
InChI Key |
SGKSNYONOQAKPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCN(C3=N2)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
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